molecular formula C19H19ClN4O2 B1600891 Pimobendan hydrochloride CAS No. 77469-98-8

Pimobendan hydrochloride

Cat. No. B1600891
CAS RN: 77469-98-8
M. Wt: 370.8 g/mol
InChI Key: OJLOGBZTFKPHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimobendan, also known by trade names such as Vetmedin and Acardi , is a veterinary medication. It serves as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3) . Its positive inotropic effects make it useful in managing heart failure in dogs, particularly due to myxomatous mitral valve disease (formerly known as endocardiosis) or dilated cardiomyopathy . In clinical practice, it is often used alongside ACE inhibitors like enalapril or benazepril.


Molecular Structure Analysis

Pimobendan has the following molecular formula: C19H18N4O2 . Its molecular weight is approximately 334.38 g/mol . The chemical structure consists of a benzimidazole moiety attached to a phenyl group .


Chemical Reactions Analysis

Pimobendan acts as a positive inotrope , increasing myocardial contractility by sensitizing cardiac troponin to calcium ions during systole. It also inhibits PDE3, leading to peripheral vasodilation and decreased resistance to blood flow through systemic arterioles. This reduces afterload and mitral regurgitation .


Physical And Chemical Properties Analysis

  • Storage : Powder at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month)

Scientific Research Applications

Pimobendan in Canine Heart Diseases

Pimobendan for Myxomatous Mitral Valve Disease (MMVD) and Dilated Cardiomyopathy (DCM)

Pimobendan is utilized for treating congestive heart failure (CHF) secondary to chronic valvular heart disease and DCM in dogs. It has been recommended as a part of the standard of care for managing these conditions due to its inodilator properties, which include phosphodiesterase 3 (PDE3) inhibition and calcium sensitization (Boyle & Leech, 2012).

Clinical Trials and Studies

The EPIC Study, a randomized clinical trial, demonstrated that pimobendan administration to dogs with increased heart size secondary to preclinical MMVD delays the onset of CHF signs, cardiac-related death, or euthanasia. It effectively prolongs the preclinical period by approximately 15 months, offering a substantial clinical benefit (Boswood et al., 2016).

Mechanisms and Effects

Pimobendan enhances cardiac contractility with minimal oxygen consumption increase, which is particularly beneficial for chronic heart failure treatment. Its effects on myocardial remodeling and arrhythmia are considered fewer than traditional inotropes. The drug also exhibits vasodilatory properties, contributing to its efficacy in managing heart failure (Gordon, Miller, & Saunders, 2006).

Adverse Effects and Safety

While primarily focusing on the beneficial applications of pimobendan, it's important to note that safety and efficacy for off-label use in asymptomatic conditions, pulmonary arterial hypertension, and other myocardial diseases are subjects of ongoing research. The safety profile of pimobendan has been positively evaluated in clinical settings, indicating its tolerability in long-term use for heart disease management in canine patients (Boyle & Leech, 2012).

Mechanism of Action

Target of Action

Pimobendan hydrochloride primarily targets cardiac troponin and phosphodiesterase 3 (PDE3) . Cardiac troponin is a complex of three regulatory proteins that is integral to muscle contraction in cardiac muscle, while PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the heart muscle cells .

Mode of Action

This compound operates through a dual mechanism of action. It increases myocardial contractility by increasing calcium sensitization to troponin C, and it promotes vasodilation by inhibiting PDE3 . This dual action results in positive inotropic (increasing heart muscle contraction) and vasodilator effects .

Biochemical Pathways

This compound affects the biochemical pathways related to muscle contraction and relaxation in the heart. By sensitizing cardiac troponin to calcium ions, it enhances the efficiency of the myofibril contractile apparatus . By inhibiting PDE3, it prevents the breakdown of cAMP, leading to enhanced calcium influx and greater accumulation of intracellular calcium . These actions result in increased myocardial contractility and peripheral vasodilation .

Pharmacokinetics

This compound has a bioavailability of 60 to 65% . It is metabolized into an active metabolite (desmethylpimobendan) by the liver . The parent compound, pimobendan, is a potent calcium sensitizer while desmethylpimobendan is a more potent PDE3 inhibitor . Pimobendan is 90–95% bound to plasma proteins in circulation .

Result of Action

The molecular and cellular effects of this compound’s action include increased cardiac contractility and cardiac output, accelerated cardiac relaxation, and decreased vascular resistances . These effects lead to improved symptoms in heart failure patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effects can be enhanced when used in conjunction with other guideline-directed medical therapies for heart failure . .

Safety and Hazards

Pimobendan is considered hazardous, with corrosive properties to metals and potential skin and eye damage. It falls under the category of specific target organ toxicity (respiratory system) .

Future Directions

Research continues to explore pimobendan’s effects and mechanisms. Recent studies have investigated its impact on cardiac function, mitochondrial quality, and survival benefits in various cardiac diseases .

Biochemical Analysis

Biochemical Properties

Pimobendan hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which subsequently phosphorylates multiple target proteins, including calcium channels in the plasma membrane . Additionally, this compound sensitizes cardiac troponin C to calcium, enhancing the contractility of cardiac muscle .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cardiomyocytes, it enhances calcium sensitivity and inhibits PDE3, leading to increased intracellular calcium levels and improved myocardial contractility . In pancreatic β-cells, this compound augments glucose-induced insulin release by directly sensitizing the intracellular calcium-sensitive exocytotic mechanism . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels and activating PKA .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and inhibits PDE3, preventing the breakdown of cAMP. The increased cAMP levels activate PKA, which phosphorylates calcium channels, enhancing calcium influx into cells . This compound also sensitizes cardiac troponin C to calcium, increasing the binding efficiency of calcium ions during systole . These actions collectively improve myocardial contractility and reduce afterload by causing peripheral vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its rapid onset of action, with significant pharmacodynamic effects observed within minutes of administration . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound undergoes degradation when exposed to acidic, basic, oxidative, thermal, and photodegradation conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained improvements in cardiac function and reduced rehospitalization rates in heart failure patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs with congestive heart failure, this compound has been shown to improve cardiac biomarkers and reduce left ventricular size at therapeutic doses . At higher doses, adverse effects such as gastrointestinal disturbances, lethargy, and difficulty breathing have been reported . Threshold effects have also been observed, with significant improvements in cardiac function and exercise tolerance at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The major metabolite, O-desmethyl-pimobendan, retains pharmacological activity and contributes to the overall effects of the compound . The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound exhibits a large volume of distribution, indicating extensive tissue uptake . It is transported across cell membranes and distributed to target tissues, including the heart and vascular system . The localization and accumulation of this compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. In cardiomyocytes, it localizes to the sarcoplasmic reticulum and myofibrils, where it sensitizes cardiac troponin C to calcium . In pancreatic β-cells, it enhances insulin release by sensitizing the calcium-sensitive exocytotic apparatus . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .

properties

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOGBZTFKPHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046804
Record name Pimobendan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77469-98-8, 610769-04-5
Record name Pimobendan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMOBENDAN HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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